Cas no 90033-61-7 (methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate)

Methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate is a specialized thiophene-based compound featuring a diethylcarbamoylthio moiety at the 3-position and a methyl ester group at the 2-position. This structure imparts versatility in organic synthesis, particularly as an intermediate for heterocyclic and sulfur-containing compounds. The diethylcarbamoylthio group enhances reactivity in nucleophilic substitution reactions, while the methyl ester offers flexibility for further derivatization. Its well-defined molecular architecture makes it valuable in pharmaceutical and agrochemical research, where precise functionalization is critical. The compound’s stability under standard conditions ensures reliable handling and storage. Its synthetic utility is further underscored by its potential in constructing complex thiophene derivatives for applications in materials science and medicinal chemistry.
methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate structure
90033-61-7 structure
商品名:methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate
CAS番号:90033-61-7
MF:C11H15NO3S2
メガワット:273.371700525284
MDL:MFCD30500728
CID:796085
PubChem ID:13199380

methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 2-Thiophenecarboxylic acid, 3-[[(diethylamino)carbonyl]thio]-, methylester
    • Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate
    • methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate
    • MDL: MFCD30500728
    • インチ: 1S/C11H15NO3S2/c1-4-12(5-2)11(14)17-8-6-7-16-9(8)10(13)15-3/h6-7H,4-5H2,1-3H3
    • InChIKey: ZBSZVPUFHJYUNV-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CSC=1C(=O)OC)C(N(CC)CC)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 6
  • 複雑さ: 282
  • トポロジー分子極性表面積: 100

methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-340029-0.25g
methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate
90033-61-7
0.25g
$814.0 2023-09-03
Enamine
EN300-340029-0.05g
methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate
90033-61-7
0.05g
$744.0 2023-09-03
Enamine
EN300-340029-0.5g
methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate
90033-61-7
0.5g
$849.0 2023-09-03
Enamine
EN300-340029-1g
methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate
90033-61-7
1g
$884.0 2023-09-03
Enamine
EN300-340029-10g
methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate
90033-61-7
10g
$3807.0 2023-09-03
Enamine
EN300-340029-10.0g
methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate
90033-61-7
10.0g
$3807.0 2023-02-23
Enamine
EN300-340029-5.0g
methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate
90033-61-7
5.0g
$2566.0 2023-02-23
Enamine
EN300-340029-2.5g
methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate
90033-61-7
2.5g
$1735.0 2023-09-03
Enamine
EN300-340029-0.1g
methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate
90033-61-7
0.1g
$779.0 2023-09-03
Enamine
EN300-340029-1.0g
methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate
90033-61-7
1g
$0.0 2023-06-07

methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate 関連文献

methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylateに関する追加情報

Methyl 3-(Diethylcarbamoyl)sulfanylthiophene-2-carboxylate: An Overview of CAS No. 90033-61-7

Methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate (CAS No. 90033-61-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiophene ring, a sulfanyl group, and a carboxylate ester. These features contribute to its potential applications in various scientific and industrial domains.

The chemical structure of methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate can be represented as C12H15NO3S2. The thiophene ring, a five-membered heterocyclic compound with a sulfur atom, imparts aromatic properties to the molecule. The presence of the sulfanyl group (–S–) and the carboxylate ester (–COOCH3) adds functional versatility, making it a valuable intermediate in synthetic chemistry and drug development.

Recent studies have highlighted the potential of methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate in various biological and medicinal applications. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds with similar structural motifs exhibit potent anti-inflammatory and anti-cancer properties. These findings suggest that methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate could serve as a lead compound for the development of novel therapeutic agents.

In the context of drug discovery, the ability to modulate specific biological pathways is crucial. The sulfanyl group in methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate can interact with thiol groups in proteins, which are often involved in redox signaling and enzyme activity. This interaction can lead to the inhibition or activation of key enzymes, making it a promising candidate for targeted therapy.

Beyond its potential as a therapeutic agent, methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate has also been explored for its use in materials science. The thiophene ring is known for its electron-donating properties, which can enhance the conductivity and stability of organic semiconductors. This makes it an attractive component for the development of advanced electronic materials and devices.

The synthesis of methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate typically involves multi-step reactions, including nucleophilic substitution, condensation, and esterification processes. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production. For example, the use of transition metal catalysts has significantly improved the yield and purity of the final product.

In terms of safety and handling, it is important to note that while methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate is not classified as a hazardous material, proper precautions should be taken during its handling and storage to ensure safety. This includes using appropriate personal protective equipment (PPE) and following standard laboratory protocols.

The environmental impact of compounds like methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate is another area of ongoing research. Studies are being conducted to evaluate their biodegradability and potential ecological effects. Ensuring that these compounds are environmentally friendly is crucial for their sustainable use in various applications.

In conclusion, methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate (CAS No. 90033-61-7) is a multifaceted compound with promising applications in medicinal chemistry, materials science, and beyond. Its unique structural features and functional groups make it a valuable tool for researchers and developers alike. As ongoing research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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